Home > Products > Screening Compounds P90827 > Axitinib Tetrahydropyran
Axitinib Tetrahydropyran -

Axitinib Tetrahydropyran

Catalog Number: EVT-13560448
CAS Number:
Molecular Formula: C19H19N3O
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Axitinib is a small molecule drug classified as a tyrosine kinase inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). It is used in the treatment of advanced renal cell carcinoma, particularly after the failure of prior systemic therapies. Developed by Pfizer and marketed under the brand name Inlyta, Axitinib was approved by the U.S. Food and Drug Administration in 2012. The compound is recognized for its potent inhibitory action against angiogenesis, tumor growth, and metastasis associated with various cancers .

Source and Classification

Axitinib is derived from indazole, featuring a unique structure that includes a pyridinylvinyl group and a sulfanyl group. Its empirical formula is C22H18N4OS, with a molecular weight of 386.47 g/mol. The compound falls under the category of antineoplastic agents and is classified as a second-generation tyrosine kinase inhibitor due to its improved potency compared to first-generation inhibitors .

Synthesis Analysis

Methods

The synthesis of Axitinib typically involves several key steps utilizing palladium-catalyzed coupling reactions. The most notable methods include:

  1. Palladium-Catalyzed Reactions: This process often employs a combination of Migita coupling and Heck reactions. The initial steps involve the formation of an intermediate followed by reduction and substitution reactions to yield Axitinib .
  2. Alternative Synthesis Approaches: Recent advancements have introduced methods that minimize or eliminate the use of palladium catalysts, focusing on copper(I) iodide as a catalyst instead. This approach aims to enhance yield while ensuring environmental safety .

Technical Details

  • Temperature Control: The coupling reactions are typically conducted at temperatures ranging from 90°C to 125°C, with optimal conditions around 120°C.
  • Yield Efficiency: The processes described yield Axitinib in high quantities (generally exceeding 80%) while maintaining economic efficiency .
Molecular Structure Analysis

Axitinib's molecular structure consists of an indazole core substituted at positions 3 and 6 with specific functional groups:

  • Indazole Backbone: The indazole structure provides a rigid framework essential for binding to VEGFR.
  • Substituents: The presence of a pyridinylvinyl group at position 3 and a sulfanyl group at position 6 enhances its biological activity.

Structural Data

  • Empirical Formula: C22H18N4OS
  • Molecular Weight: 386.47 g/mol
  • Solubility: Axitinib exhibits high solubility below pH 5, with solubility decreasing as pH increases .
Chemical Reactions Analysis

Axitinib undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Reduction Reactions: These are critical for modifying nitro groups into amines or other functional groups necessary for biological activity.
  2. Coupling Reactions: The formation of Axitinib involves multiple coupling reactions that link different molecular fragments together.

Technical Details

  • Palladium Removal: A significant challenge in the synthesis has been the removal of palladium residues from the final product, which has been addressed through improved purification techniques .
Mechanism of Action

Axitinib functions by selectively inhibiting tyrosine kinase activity associated with vascular endothelial growth factor receptors:

  1. Inhibition of Angiogenesis: By blocking VEGFR signaling pathways, Axitinib prevents new blood vessel formation that tumors require for growth.
  2. Tumor Growth Suppression: Clinical studies have demonstrated that Axitinib effectively delays tumor progression and can induce regression in certain cancer models .

Data on Mechanism

  • Potency: Axitinib exhibits potency that is reported to be 50 to 450 times higher than first-generation VEGFR inhibitors.
  • Pharmacokinetics: After administration, peak plasma concentrations are achieved within approximately 2.5 to 4.1 hours .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Partition Coefficient (LogP): Approximately 3.5, indicating moderate lipophilicity.
  • Solubility Profile: High solubility in acidic environments (pH < 5) but significantly reduced solubility as pH increases .
Applications

Axitinib is primarily utilized in oncology:

  • Treatment of Renal Cell Carcinoma: It is indicated for patients with advanced renal cell carcinoma after prior systemic treatment failure.
  • Research Applications: Ongoing studies explore its efficacy against other malignancies and potential combinations with other therapeutic agents to enhance treatment outcomes .
Synthetic Methodologies for Axitinib Tetrahydropyran Intermediate

Palladium-Catalyzed Cross-Coupling Reactions in Indazole Functionalization

Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing axitinib's molecular architecture, particularly for introducing the critical vinylpyridine moiety and benzamide thioether functionality onto the indazole core. The Heck coupling reaction between 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 2-vinylpyridine enables the formation of the trans-configured vinyl bridge essential for axitinib's bioactive conformation. This transformation typically employs Pd(OAc)₂ (2-5 mol%) with sterically demanding tri-o-tolylphosphine (o-Tol₃P) as ligand in DMF at 80-100°C, achieving yields exceeding 85% [1] [2]. The THP protecting group demonstrates excellent stability under these conditions, preventing N2-alkylation side reactions.

Simultaneously, C-S bond formation via Pd-catalyzed coupling connects the indazole-6-thiol with 2-(methylcarbamoyl)phenyl electrophiles. While traditional approaches utilized bisphosphine ligands (XantPhos, SL-J009) at elevated temperatures (refluxing toluene), recent advances employ monophosphine ligands (tBuBrettPhos, tBuXPhos) that resist thiolate displacement, enabling room-temperature coupling in tert-butanol with soluble bases like triethylamine [9]. This breakthrough significantly improves functional group tolerance, particularly for base-sensitive indazole derivatives prone to Kemp elimination under classical conditions.

Table 1: Palladium-Catalyzed Reactions in Axitinib Intermediate Synthesis

Reaction TypeCatalyst SystemLigandOptimal ConditionsYield (%)
Heck CouplingPd(OAc)₂ (2 mol%)o-Tol₃PDMF, 80-100°C, 12h85-92
C-S Coupling (Classical)Pd₂(dba)₃ (1 mol%)XantPhosToluene, reflux, 24h70-75
C-S Coupling (Advanced)tBuXPhos-Pd-G3 (1 mol%)tBuXPhost-BuOH, rt, 2h90-97

Copper-Mediated Ullmann-Type Coupling as an Alternative to Transition Metal Catalysis

Copper-catalyzed Ullmann-type couplings offer a cost-effective and operationally simpler alternative to palladium chemistry, particularly for large-scale synthesis of axitinib intermediates. The copper(I) iodide-catalyzed C-S coupling (20-40 mol% CuI) between 6-iodoindazole derivatives and 2-mercapto-N-methylbenzamide in DMF at 110-120°C achieves comparable efficiency to Pd systems while significantly reducing residual metal contamination concerns [3] [10]. This method circumvents the need for expensive phosphine ligands, instead utilizing simple diamine auxiliaries (o-phenylenediamine, ethane-1,2-diamine) that stabilize the Cu(I)/Cu(III) catalytic cycle and suppress disulfide formation. Mechanistic studies confirm a classical oxidative addition/reductive elimination pathway through aryl-Cu(III) intermediates rather than radical processes, as evidenced by retention of configuration and lack of inhibition by radical scavengers [7].

For the vinylpyridine installation, copper-mediated Heck-type couplings remain challenging due to competing homocoupling. However, modified systems employing CuI (10 mol%) with 1,10-phenanthroline in acetonitrile at 120°C enable direct vinylation while maintaining THP protection integrity, albeit with moderate yields (50-65%) compared to Pd-catalyzed versions [3]. The key advantage lies in the substantially reduced copper levels (<5 ppm) in the final API after recrystallization, meeting stringent pharmaceutical quality requirements without specialized metal scavengers.

Regioselective Iodination Strategies for Indazole Ring Modification

Controlled halogenation establishes the essential reactivity handles for subsequent cross-coupling steps. Regioselective iodination at the indazole C3-position proceeds efficiently using iodine (1.1 equiv) and potassium carbonate (2 equiv) in DMF at 0-5°C, achieving >95% selectivity for 3-iodo-6-nitro-1H-indazole over the C5-iodinated isomer [1]. This high regiocontrol stems from the enhanced nucleophilicity at C3 due to the electron-donating effect of the adjacent NH group, with potassium carbonate preventing N-alkylation by dimethyl sulfate formed in situ from DMF decomposition. Subsequent THP protection using 3,4-dihydro-2H-pyran (1.2 equiv) catalyzed by p-toluenesulfonic acid (0.1 equiv) in dichloromethane provides the fully protected intermediate in near-quantitative yield without compromising the iodo functionality.

For the 6-position functionalization, diazotization-iodination of 3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine provides a reliable pathway after nitro group reduction. The sequence involves diazotization with sodium nitrite in acetic acid followed by treatment with potassium iodide, yielding the 6-iodo derivative with minimal formation of the corresponding phenol byproduct (<3%) [2]. This stepwise iodination approach—first at C3, then at C6—proves superior to direct diiodination methods that suffer from poor regioselectivity and overhalogenation issues.

Tetrahydropyran Protection/Deprotection Dynamics in Intermediate Synthesis

The tetrahydropyranyl (THP) group serves as a robust yet reversible N1-protectant for indazole throughout the synthetic sequence, offering significant advantages over alternative protecting groups. Protection kinetics reveal complete conversion within 30 minutes using 1.1 equivalents of dihydropyran with catalytic methanesulfonic acid (0.05 equiv) in dichloromethane at ambient temperature, generating the desired N1-THP regioisomer exclusively [1] [4]. This selectivity arises from the higher nucleophilicity of the indazole N1 nitrogen compared to N2, combined with the steric accessibility of the pyran oxygen during ring closure.

Deprotection requires carefully controlled acidic conditions to avoid decomposition of the acid-sensitive vinylpyridine moiety. Optimal deprotection employs p-toluenesulfonic acid monohydrate (2 equiv) in methanol at 65°C for 4 hours, achieving >99% conversion while maintaining vinyl integrity [2] [3]. The THP group demonstrates remarkable stability toward organometallic reagents (e.g., Grignard reagents, alkyllithiums), strong bases (t-BuOK, NaHMDS), and reducing agents (NaBH₄, LiAlH₄) encountered during the synthesis, but shows predictable lability under aqueous acidic conditions (pH <1 at 100°C) and Lewis acids (Bi(OTf)₃, TiCl₄) [4]. Post-deprotection, residual copper or palladium is effectively scavenged using ethyl acetate/water biphasic washes followed by crystallization from methanol/water mixtures, reducing metal content to <2 ppm as confirmed by atomic absorption spectroscopy.

Solvent and Catalyst Optimization for Heck Coupling with Vinylpyridine Derivatives

The Heck coupling between 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 2-vinylpyridine demonstrates pronounced sensitivity to solvent polarity, catalyst loading, and ligand architecture. Comprehensive optimization identified N,N-dimethylformamide (DMF) as the optimal solvent, providing complete dissolution of both coupling partners while facilitating phosphine ligand stability at elevated temperatures [1] [3]. Polar aprotic alternatives like dimethylacetamide (DMAc) and N-methylpyrrolidone (NMP) show comparable conversion but introduce challenging purification issues, while protic solvents (ethanol, isopropanol) significantly retard the reaction.

Table 2: Heck Coupling Optimization Parameters and Outcomes

VariableScreened OptionsOptimal ConditionImpact on Yield
SolventDMF, DMAc, NMP, Toluene, DioxaneDMF92% vs <70% in toluene/dioxane
CatalystPd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(OAc)₂ (2 mol%)>90% conversion in 12h
LigandP(o-Tol)₃, PPh₃, dppf, XantPhosTri-o-tolylphosphine (6 mol%)92% vs 45% with PPh₃
BaseEt₃N, i-Pr₂EtN, K₂CO₃, Cs₂CO₃N,N-Diisopropylethylamine (2.5 equiv)Minimizes vinylpyridine oligomerization
Temperature60°C, 80°C, 100°C, 120°C80-90°C90% yield vs 75% at 60°C

Ligand screening revealed bulky, electron-rich phosphines as essential for suppressing β-hydride elimination side pathways. Tri-o-tolylphosphine provides optimal steric and electronic properties, enabling full conversion at 2 mol% Pd loading within 12 hours at 90°C. Temperature profiling identified the 80-90°C range as ideal—below this threshold, reaction times exceed 24 hours; above it, vinylpyridine decomposition becomes significant (>5%) [2]. The base significantly influences reaction efficiency: sterically hindered tertiary amines (i-Pr₂EtN) minimize vinylpyridine oligomerization compared to inorganic bases, while maintaining the necessary basicity for the catalytic cycle.

Compounds Mentioned in Synthesis

Properties

Product Name

Axitinib Tetrahydropyran

IUPAC Name

1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C19H19N3O/c1-2-9-18-16(8-1)17(12-11-15-7-3-5-13-20-15)21-22(18)19-10-4-6-14-23-19/h1-3,5,7-9,11-13,19H,4,6,10,14H2/b12-11+

InChI Key

XSZITJAOGFGRJU-VAWYXSNFSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C=CC4=CC=CC=N4

Isomeric SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)/C=C/C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.